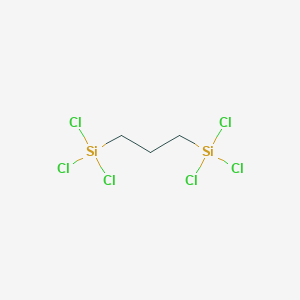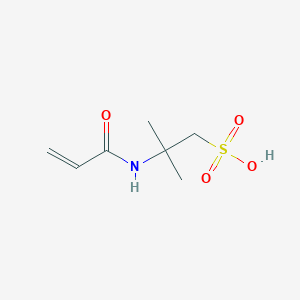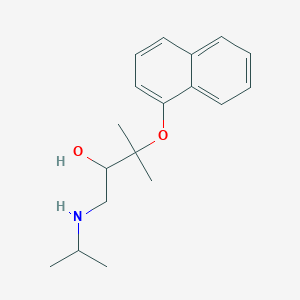
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is a chemical compound that belongs to the category of β-adrenergic receptor antagonists. It is commonly used in scientific research for its ability to block the activity of β-adrenergic receptors. In
科研应用
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is primarily used in scientific research as a β-adrenergic receptor antagonist. It is commonly used to investigate the role of β-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It has also been used to study the effects of β-adrenergic receptor blockade on various diseases, such as hypertension, heart failure, and asthma.
作用机制
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol works by blocking the activity of β-adrenergic receptors. These receptors are found in various tissues throughout the body, including the heart, lungs, liver, and adipose tissue. When activated by the hormone epinephrine or norepinephrine, β-adrenergic receptors stimulate various physiological processes, such as heart rate, blood pressure, and glucose metabolism. By blocking the activity of these receptors, 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol can reduce the effects of these hormones on the body.
生化和生理效应
The biochemical and physiological effects of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol depend on the specific tissue and receptor subtype being targeted. In general, β-adrenergic receptor blockade can reduce heart rate, blood pressure, and myocardial oxygen demand. It can also decrease lipolysis in adipose tissue, reduce insulin secretion in the pancreas, and decrease glycogenolysis in the liver. These effects can be beneficial in certain diseases, such as hypertension and heart failure.
实验室实验的优点和局限性
One of the main advantages of using 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol in lab experiments is its specificity for β-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other β-adrenergic receptor antagonists. This can make it difficult to achieve complete blockade of the receptors in certain tissues.
未来方向
There are several future directions for research involving 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol. One area of interest is the role of β-adrenergic receptors in cancer progression. Recent studies have suggested that β-adrenergic receptor signaling may promote tumor growth and metastasis, and blocking these receptors may have therapeutic potential. Another area of interest is the development of more potent and selective β-adrenergic receptor antagonists for use in research and clinical settings.
合成方法
The synthesis of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol involves the reaction of 1-naphthol with isopropylamine and 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The yield of the product is typically around 50%.
性质
CAS 编号 |
19343-20-5 |
|---|---|
产品名称 |
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol |
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC 名称 |
3-methyl-3-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C18H25NO2/c1-13(2)19-12-17(20)18(3,4)21-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,17,19-20H,12H2,1-4H3 |
InChI 键 |
AHNWOZVUKIGWSH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
规范 SMILES |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
同义词 |
1-(Isopropylamino)-3-methyl-3-(1-naphtyloxy)-2-butanol |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



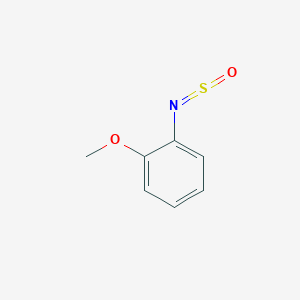
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
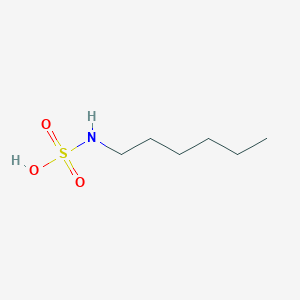
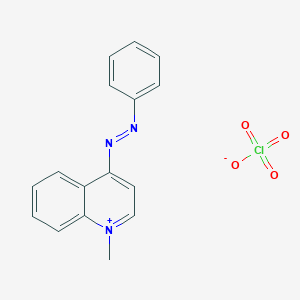
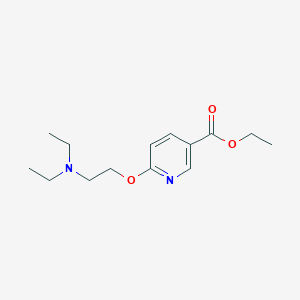
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
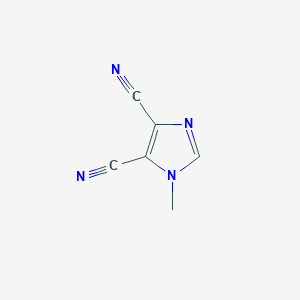

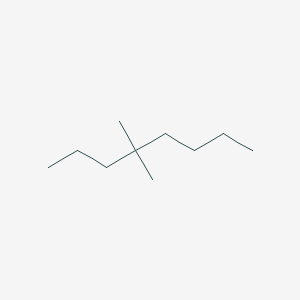
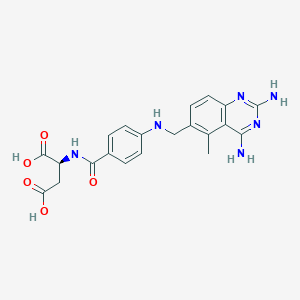
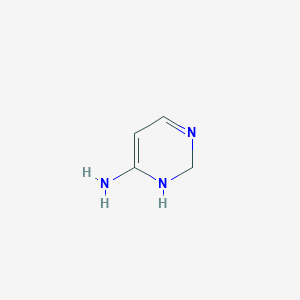
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
